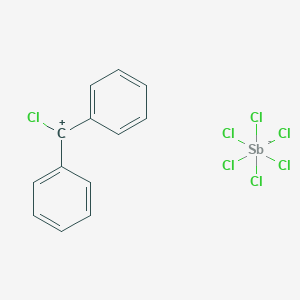
Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive and stable reagent that has been used in various applications such as organic synthesis, catalysis, and analytical chemistry.
Mécanisme D'action
Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) acts as a Lewis acid and can form stable complexes with various organic compounds. It can also act as a catalyst in various reactions such as Friedel-Crafts acylation and alkylation reactions.
Effets Biochimiques Et Physiologiques
Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic and can cause skin irritation and respiratory problems if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) has several advantages for lab experiments. It is a stable and highly reactive reagent that can form stable complexes with various organic compounds. It can also act as a catalyst in various reactions. However, it is toxic and can cause skin irritation and respiratory problems if inhaled. Therefore, it should be handled with care in a well-ventilated area.
Orientations Futures
There are several future directions for the use of Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) in scientific research. It can be used as a reagent in the synthesis of various organic compounds such as aryl chlorides, aryl ketones, and aryl aldehydes. It can also be used as a catalyst in various reactions such as Friedel-Crafts acylation and alkylation reactions. Further studies can be conducted to explore its potential applications in other areas such as medicinal chemistry and materials science.
Conclusion:
Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) is a highly reactive and stable reagent that has been widely used in scientific research. It has several advantages for lab experiments but should be handled with care due to its toxicity. Further studies can be conducted to explore its potential applications in other areas such as medicinal chemistry and materials science.
Méthodes De Synthèse
Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) can be synthesized by reacting diphenylmethanol with thionyl chloride to obtain diphenylmethyl chloride. The diphenylmethyl chloride is then reacted with antimony pentachloride to obtain Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-).
Applications De Recherche Scientifique
Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, catalysis, and analytical chemistry. It has also been used as a precursor for the synthesis of various organic compounds such as aryl chlorides, aryl ketones, and aryl aldehydes.
Propriétés
Numéro CAS |
12110-39-3 |
|---|---|
Nom du produit |
Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-) |
Formule moléculaire |
C13H10Cl7Sb-2 |
Poids moléculaire |
536.1 g/mol |
Nom IUPAC |
[chloro(phenyl)methyl]benzene;hexachloroantimony(1-) |
InChI |
InChI=1S/C13H10Cl.6ClH.Sb/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;;;;/h1-10H;6*1H;/q+1;;;;;;;+5/p-6 |
Clé InChI |
SSEYTZLBRQOFQQ-UHFFFAOYSA-H |
SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)Cl.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)Cl.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Synonymes |
chlorodiphenylmethylium hexachloroantimonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)
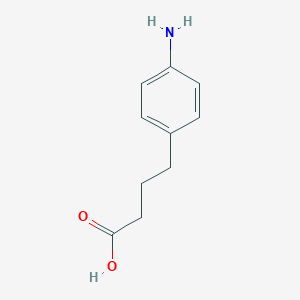
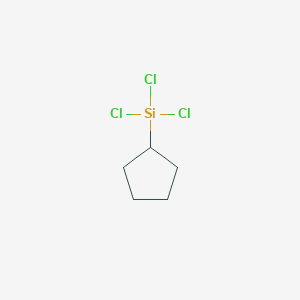
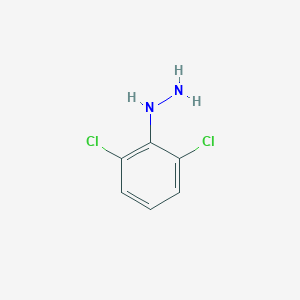
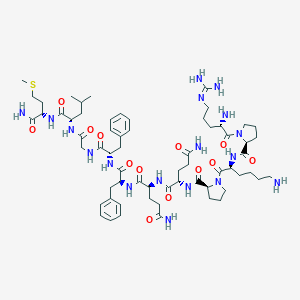
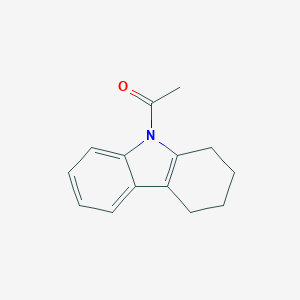
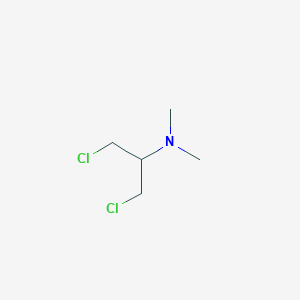
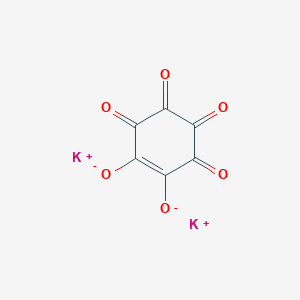
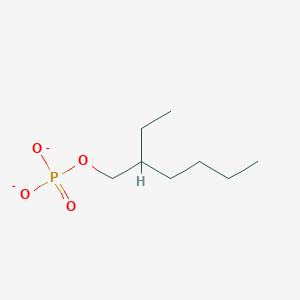
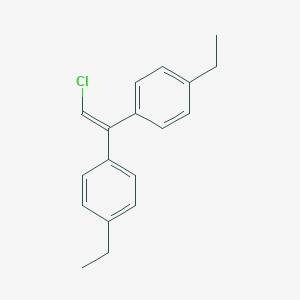
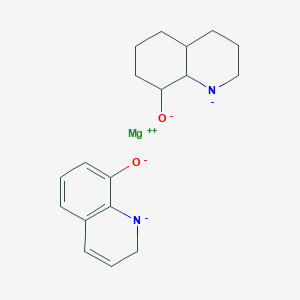
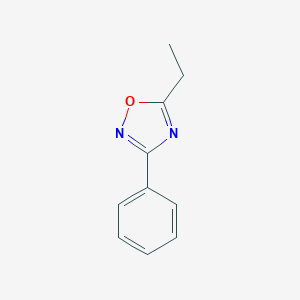
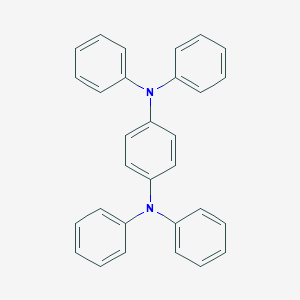
![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)